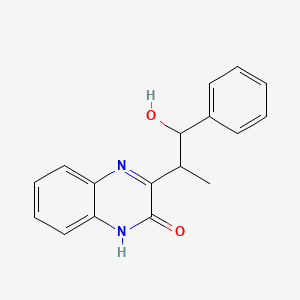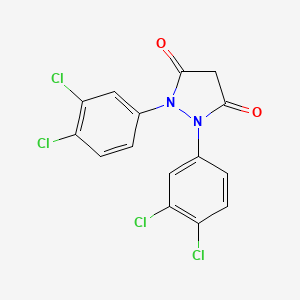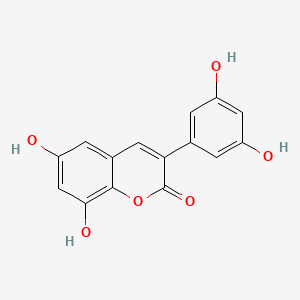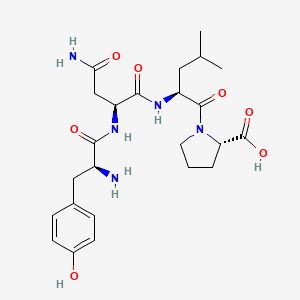
L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline est un composé peptidique composé de quatre acides aminés : la tyrosine, l’asparagine, la leucine et la proline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Réaction de couplage : Chaque acide aminé est activé à l’aide de réactifs tels que le HBTU (O-Benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate) ou le DIC (N,N’-Diisopropylcarbodiimide) et couplé au peptide lié à la résine.
Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l’aide du TFA (acide trifluoroacétique).
Clivage : Le peptide terminé est clivé de la résine et purifié à l’aide de la CLHP (chromatographie liquide haute performance).
Méthodes de production industrielle
La production industrielle de peptides tels que la this compound utilise souvent la SPPS à grande échelle ou la technologie de l’ADN recombinant. Cette dernière implique l’expression du peptide dans des systèmes microbiens, suivie d’une purification.
Analyse Des Réactions Chimiques
Types de réactions
La L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine ou d’autres produits d’oxydation.
Réduction : Les réactions de réduction peuvent cibler les liaisons disulfures si elles sont présentes dans la structure du peptide.
Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène (H₂O₂) ou acide peracétique.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyéthyl)phosphine (TCEP).
Substitution : Mutagénèse dirigée ou modification chimique à l’aide de réactifs tels que le N-éthyl-N’-diméthylaminopropylcarbodiimide (EDC).
Principaux produits
Oxydation : Dityrosine, quinones.
Réduction : Peptide réduit avec des groupes thiol libres.
Substitution : Analogues peptidiques avec des séquences d’acides aminés modifiées.
Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et les interactions protéiques.
Médecine : Applications thérapeutiques potentielles dans le développement de médicaments, en particulier en ciblant des interactions protéine-protéine spécifiques.
Industrie : Utilisé dans le développement de matériaux à base de peptides et comme composant dans les analyses biochimiques.
Applications De Recherche Scientifique
L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
Le mécanisme d’action de la L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le peptide peut moduler les voies biologiques en se liant à ces cibles, influençant les processus cellulaires tels que la transduction du signal, l’expression génique et la régulation métabolique.
Comparaison Avec Des Composés Similaires
Composés similaires
L-Tyrosyl-L-phénylalanine-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline : Structure similaire avec des résidus de phénylalanine et d’arginine.
L-Tyrosyl-L-phénylalanine-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline : Un autre analogue avec une composition d’acides aminés différente.
Unicité
La L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline est unique en raison de sa séquence spécifique et de la présence de tyrosine, qui peut subir des modifications oxydatives uniques. Cela en fait un outil précieux pour l’étude du stress oxydatif et des processus biochimiques connexes.
Propriétés
Numéro CAS |
915224-24-7 |
|---|---|
Formule moléculaire |
C24H35N5O7 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H35N5O7/c1-13(2)10-18(23(34)29-9-3-4-19(29)24(35)36)28-22(33)17(12-20(26)31)27-21(32)16(25)11-14-5-7-15(30)8-6-14/h5-8,13,16-19,30H,3-4,9-12,25H2,1-2H3,(H2,26,31)(H,27,32)(H,28,33)(H,35,36)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
LVXZBINUTXCRJI-VJANTYMQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
propanedinitrile](/img/structure/B12603821.png)

![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
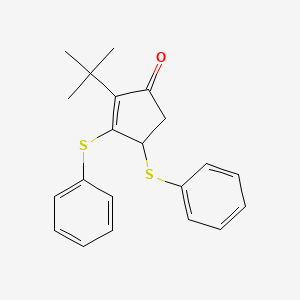
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
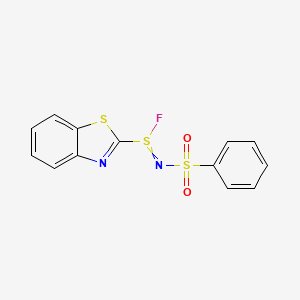
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
